4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a small molecule that has been studied for its potential use in various fields like preclinical imaging, medicinal chemistry, and drug discovery. It is a heterocyclic compound with a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid .
Scientific Research Applications
Synthesis and Anticancer Activity
Pyrazolopyrimidine derivatives, including those with structural similarities to 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine, have been synthesized and evaluated for their anticancer properties. These compounds exhibit cytotoxic activity against cancer cell lines, such as HCT-116 and MCF-7, indicating their potential as anticancer agents. The synthesis involves condensation reactions and 1,3-dipolar cycloaddition reactions, showcasing the versatility of pyrimidine derivatives in drug development (Rahmouni et al., 2016).
Antitumor Activities
Another study focused on thiochromeno[4,3-d]pyrimidine derivatives, demonstrating significant antitumor activities against human cancer cell lines such as A549 and H460. This research highlights the importance of structural modification in enhancing the antitumor potential of pyrimidine derivatives, suggesting that modifications to the core structure of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine could yield potent antitumor agents (Guo et al., 2012).
Pharmacokinetic Modeling
Research involving glucokinase activators, structurally related to pyrimidine derivatives, used humanized chimeric mice to simulate human plasma concentration–time profiles. This study provides a framework for predicting human pharmacokinetics of new drug candidates, indicating that similar studies could be applied to assess the pharmacokinetic properties of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine and its metabolites (Kamimura et al., 2017).
Antibacterial and Antifungal Activities
Pyrimidine derivatives have also been screened for their antibacterial and antifungal activities. Studies demonstrate significant activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and fungi like Aspergillus niger. These findings suggest that 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine could also possess antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent (Khan et al., 2015).
Neuroprotective Effects
The calcium antagonist AE0047, which shares structural similarities with pyrimidine derivatives, has shown protective effects against cerebral ischemia and stroke in animal models. This suggests that derivatives of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine could be explored for their neuroprotective potential, contributing to the development of new treatments for neurological disorders (Shinyama et al., 1997).
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine acts as an inhibitor of hCA II and hCA VII . The compound is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . It forms a complex with the enzymes, resulting in a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . This leads to significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
The inhibition of hCA II and hCA VII by 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can impact various biochemical pathways, particularly those involving bicarbonate and proton ions. For instance, hCA VII is involved in neuronal excitation, establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .
Pharmacokinetics
The compound’s conformational flexibility and tail length are noted as fundamental features influencing its interaction with the target enzymes , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine’s action primarily involve the inhibition of hCA II and hCA VII . This inhibition disrupts the enzymes’ catalytic activity, affecting the balance of bicarbonate and proton ions in the cell . In the context of hCA VII, this can influence neuronal excitation and the function of GABA A receptors .
properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-19(2)30-25-22(18)24(26-17-27-25)29-15-13-28(14-16-29)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,23H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKXFPSMVAEOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.